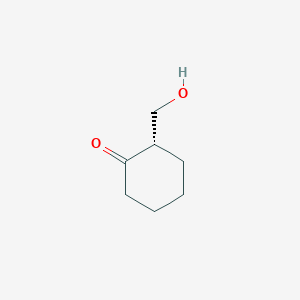

(S)-2-Hydroxymethylcyclohexanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H12O2 |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

(2S)-2-(hydroxymethyl)cyclohexan-1-one |

InChI |

InChI=1S/C7H12O2/c8-5-6-3-1-2-4-7(6)9/h6,8H,1-5H2/t6-/m0/s1 |

InChI Key |

SIGZQOSGZJNAKB-LURJTMIESA-N |

Isomeric SMILES |

C1CCC(=O)[C@@H](C1)CO |

Canonical SMILES |

C1CCC(=O)C(C1)CO |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of (S)-2-Hydroxymethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (S)-2-Hydroxymethylcyclohexanone, a valuable chiral building block in organic synthesis. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Core Physical Properties

This compound, with the CAS number 220199-90-6, is the (S)-enantiomer of 2-hydroxymethylcyclohexanone. Its physical characteristics are crucial for its application in stereoselective synthesis and the development of new chemical entities. The following tables summarize the available quantitative data for this compound. It is important to note that some reported values may pertain to the racemic mixture and others are computationally derived.

| Identifier | Value | Source |

| IUPAC Name | (2S)-2-(hydroxymethyl)cyclohexan-1-one | Computed by Lexichem TK 2.7.0[1] |

| CAS Number | 220199-90-6 | PubChem[1] |

| Molecular Formula | C₇H₁₂O₂ | PubChem[1] |

| Molecular Weight | 128.17 g/mol | PubChem[1] |

Table 1: General Identifiers for this compound

| Physical Property | Value | Conditions | Source |

| Melting Point | 149 °C | Not Specified | Guidechem[2], ChemicalBook |

| Boiling Point | 239.8 °C | at 760 mmHg | Guidechem[2] |

| 114-115 °C | at 16 Torr | ChemicalBook[3] | |

| Density | 1.054 g/cm³ | Not Specified | Guidechem[2] |

| 1.070 g/cm³ | at 19 °C | ChemicalBook[3] | |

| Refractive Index | 1.472 | Not Specified | Guidechem[2] |

| Solubility | Excellent solubility in organic solvents | Not Specified | Guidechem[2] |

| LogP (XLogP3) | 0.8 | Computed | PubChem[1] |

Table 2: Reported Physical Properties of 2-Hydroxymethylcyclohexanone (Stereochemistry not always specified)

Experimental Protocols

Accurate determination of physical properties is fundamental for the characterization of a chemical substance. The following sections outline generalized experimental protocols for measuring the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube, sealed at one end.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate.

-

Data Recording: The temperature at which the substance first begins to melt and the temperature at which the last solid crystal disappears are recorded as the melting range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology:

-

Sample Preparation: A small volume of liquid this compound is placed in a small test tube or fusion tube.

-

Apparatus: A Thiele tube or a similar heating bath apparatus is assembled with a thermometer. A sealed capillary tube is inverted and placed in the sample.

-

Measurement: The apparatus is heated gently. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

-

Data Recording: The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. The atmospheric pressure should also be recorded.

Density Measurement

Density is the mass of a substance per unit volume.

Methodology:

-

Apparatus: A calibrated pycnometer or a volumetric flask and a precision balance are required.

-

Measurement:

-

The mass of the clean, dry pycnometer is determined.

-

The pycnometer is filled with the liquid this compound, ensuring no air bubbles are trapped. The mass of the filled pycnometer is measured.

-

The volume of the pycnometer is determined by repeating the process with a reference liquid of known density (e.g., deionized water).

-

-

Calculation: The density is calculated by dividing the mass of the sample by its volume. The temperature at which the measurement is made must be recorded.

Solubility Assessment

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:

-

Sample Preparation: A known mass of this compound is used.

-

Procedure:

-

A measured volume of the solvent is placed in a test tube.

-

The solute is added in small, incremental amounts.

-

The mixture is agitated (e.g., by vortexing or stirring) after each addition.

-

The temperature is maintained at a constant value.

-

-

Observation: The point at which no more solute dissolves is noted. The solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in g/100 mL).

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of the key physical properties of an organic compound like this compound.

Caption: Workflow for Physical Property Determination.

References

A Comprehensive Technical Guide to (S)-2-Hydroxymethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-2-Hydroxymethylcyclohexanone, a versatile chiral building block crucial in organic synthesis and medicinal chemistry. The document details its chemical properties, synthesis protocols, characteristic reactions, and significant applications in the development of pharmaceuticals.

Chemical and Physical Properties

This compound, with the IUPAC name (2S)-2-(hydroxymethyl)cyclohexan-1-one [1], is a bifunctional molecule containing both a ketone and a primary alcohol. This dual functionality makes it a valuable intermediate for synthesizing complex molecular architectures.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-(hydroxymethyl)cyclohexan-1-one | [1] |

| Molecular Formula | C₇H₁₂O₂ | [1][2] |

| Molecular Weight | 128.17 g/mol | [1][2] |

| CAS Number | 220199-90-6 | [1] |

| InChI Key | SIGZQOSGZJNAKB-LURJTMIESA-N | [1] |

| Canonical SMILES | C1CCC(=O)C(C1)CO | [1] |

Spectroscopic Data

The structural features of this compound can be confirmed using various spectroscopic techniques.

| Spectroscopic Data | Characteristic Peaks/Values |

| Infrared (IR) Spectroscopy | Broad absorption band around 3400 cm⁻¹ (O-H stretching); Strong, sharp peak at approximately 1710 cm⁻¹ (C=O stretching of the ketone)[3]. |

| Mass Spectrometry (GC-MS) | Top peak observed at m/z = 110[4]. |

| ¹H-NMR Spectroscopy | Protons adjacent to the carbonyl group are typically deshielded and appear at a chemical shift (δ) around 1.8 ppm. The protons of the hydroxymethyl group would show characteristic shifts and coupling. |

| ¹³C-NMR Spectroscopy | The carbonyl carbon of the ketone typically appears in the range of 190-220 ppm[5]. |

Synthesis Protocols

The enantioselective synthesis of this compound is of significant interest. Several methods have been developed to achieve high yields and enantiomeric purity.

A highly efficient method for the asymmetric synthesis of (S)-2-(hydroxymethyl)cyclohexanone involves the use of the amino acid L-threonine as an organocatalyst with formalin as the hydroxymethylating agent.[3]

Experimental Protocol:

-

To a solution of cyclohexanone in an appropriate solvent (e.g., THF/water mixture), add L-threonine (catalytic amount).

-

Add formalin (an aqueous solution of formaldehyde) dropwise to the mixture at a controlled temperature.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC or GC).

-

Work up the reaction by quenching with a suitable reagent, followed by extraction with an organic solvent.

-

Purify the product using column chromatography to obtain (S)-2-(hydroxymethyl)cyclohexanone. Optimization Note: Reducing the water content in the reaction mixture has been shown to significantly improve the yield.[3]

This method involves the preparation of a specific Grignard reagent followed by its reaction with cyclohexanone.

Experimental Protocol:

-

Prepare the (isopropoxydimethylsilyl)methyl Grignard reagent by reacting (isopropoxydimethylsilyl)methyl chloride with magnesium turnings in dry tetrahydrofuran (THF)[6].

-

Cool the Grignard reagent solution to 0°C in an ice bath.

-

Add a solution of freshly distilled cyclohexanone in dry THF dropwise to the stirred Grignard reagent[6].

-

Maintain stirring at 0°C for an additional 30 minutes after the addition is complete.

-

Hydrolyze the reaction mixture by the dropwise addition of a 10% aqueous ammonium chloride solution at 0°C[6].

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over sodium sulfate, and concentrate under reduced pressure.

-

The resulting silyl ether is then oxidized (e.g., using hydrogen peroxide in the presence of a fluoride source) to yield 2-(hydroxymethyl)cyclohexanone.

Caption: General workflows for the synthesis of this compound.

Chemical Reactivity and Transformations

The presence of both a hydroxyl and a carbonyl group allows for a wide range of chemical transformations, making it a versatile synthetic intermediate.

The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate), which can then be displaced by various nucleophiles in an Sₙ2 reaction. This allows for the introduction of diverse functional groups at the 2-position.[3]

Under basic or acidic conditions, this compound can undergo a self-aldol condensation. The enolate formed by deprotonation at the α-position acts as a nucleophile, attacking the carbonyl carbon of another molecule. The resulting β-hydroxy ketone can subsequently dehydrate to form an α,β-unsaturated ketone.[3]

The molecule's structure is well-suited for intramolecular reactions, such as cyclization, leading to the formation of new ring systems. For instance, under acidic conditions, it can form a bicyclic hemiketal.[3]

Caption: Key chemical transformations of this compound.

Applications in Drug Development

This compound is a crucial chiral precursor in the synthesis of various biologically active compounds and pharmaceuticals.[3]

-

CCR2 Receptor Antagonists: The core structure is found in precursors for potent antagonists of the CCR2 receptor, which are under investigation for the treatment of inflammatory diseases.[3]

-

Antiviral Agents: Derivatives of this compound are integral to the synthesis of carbocyclic nucleoside analogues, a class of molecules explored for their antiviral properties.[3]

-

Antidiabetic Drugs: A related structure, 2-epi-5-epi-valiolone, which can be derived from this compound, is a precursor in the biosynthesis of acarbose, an antidiabetic medication.[3]

-

Natural Products Synthesis: It serves as a foundational building block for constructing complex natural products and their analogues, such as palitantin, which has shown potential antioxidant and anti-inflammatory properties.[3]

Caption: Role of this compound in drug development pathways.

References

- 1. This compound | C7H12O2 | CID 11147724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2-(Hydroxymethyl)cyclohexanone | 5331-08-8 | Benchchem [benchchem.com]

- 4. 2-(Hydroxymethyl)cyclohexanone | C7H12O2 | CID 21406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

(S)-2-Hydroxymethylcyclohexanone: A Technical Guide for Advanced Chemical Synthesis

Abstract

(S)-2-Hydroxymethylcyclohexanone is a chiral building block of significant interest in the fields of organic synthesis and medicinal chemistry. Its dual functionality, comprising a ketone and a primary alcohol on a stereodefined cyclohexyl scaffold, makes it a versatile intermediate for the synthesis of complex molecular architectures, including natural products and pharmacologically active compounds. This document provides an in-depth technical overview of its properties, synthesis, and applications, with a focus on methodologies and data relevant to researchers and professionals in drug development.

Physicochemical and Spectroscopic Data

The (S)-enantiomer of 2-Hydroxymethylcyclohexanone is a valuable chiral intermediate. Its properties are summarized below. The CAS Number for the racemic mixture is 5331-08-8[1][2].

| Property | Value | Source |

| CAS Number | 220199-90-6 | [3] |

| Molecular Formula | C₇H₁₂O₂ | [1][3] |

| Molecular Weight | 128.17 g/mol | [1][3] |

| IUPAC Name | (2S)-2-(hydroxymethyl)cyclohexan-1-one | [3] |

| Appearance | Not specified (typically a liquid or low-melting solid) | |

| Exact Mass | 128.083729621 Da | [3] |

| Topological Polar Surface Area | 37.3 Ų | [3] |

| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |

Asymmetric Synthesis: Experimental Protocol

The enantioselective synthesis of this compound is critical for its use in chiral drug synthesis. An efficient method involves organocatalysis, specifically the asymmetric α-hydroxymethylation of cyclohexanone.

Protocol: L-Threonine Catalyzed Asymmetric α-Hydroxymethylation of Cyclohexanone [4]

This protocol is based on the principle of using a chiral amino acid to catalyze the direct asymmetric hydroxymethylation of a ketone with an aqueous formaldehyde solution (formalin).

Materials:

-

Cyclohexanone

-

Formalin (37% aqueous solution)

-

L-Threonine

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous NaCl solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of L-threonine (specific molar ratio to be optimized, e.g., 10-20 mol%) in DMF, add cyclohexanone (1.0 equivalent).

-

Cool the mixture in an ice bath to 0 °C.

-

Add formalin (e.g., 1.5-2.0 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to stir at this temperature for a specified period (e.g., 24-48 hours), monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

-

Characterize the product using NMR spectroscopy, mass spectrometry, and determine the enantiomeric excess (ee%) using chiral HPLC or GC analysis.

Note: Reducing the water content in the reaction has been shown to significantly improve yields.[4]

Chemical Reactivity and Synthetic Utility

The bifunctional nature of this compound allows for a wide range of chemical transformations, making it a versatile synthetic intermediate.

Caption: Key reaction pathways of this compound.

-

Substitution Reactions: The primary hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate). Subsequent Sₙ2 reaction with various nucleophiles allows for the introduction of diverse functional groups at the 2-position[4].

-

Oxidation: The ketone moiety can undergo Baeyer-Villiger oxidation, typically with a peroxy acid, to form a caprolactone derivative. The regioselectivity of this reaction is influenced by the migratory aptitude of the adjacent carbon atoms[4].

-

Condensation Reactions: Under basic or acidic conditions, it can undergo a self-aldol condensation. The enolate formed attacks the carbonyl group of another molecule, leading to a β-hydroxy ketone adduct which can then dehydrate to an α,β-unsaturated ketone[4].

Applications in Drug Development

This compound is a crucial precursor for several classes of therapeutic agents, underscoring its importance for drug development professionals.

Caption: Synthetic applications in therapeutic agent development.

-

CCR2 Receptor Antagonists: The core structure of this molecule is found in precursors to potent antagonists for the C-C chemokine receptor type 2 (CCR2). These antagonists are investigated for their potential in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis[4].

-

Carbocyclic Nucleoside Analogues: Derivatives of this compound are integral to the synthesis of carbocyclic nucleoside analogues. This class of compounds, which features a carbocyclic ring in place of the furanose sugar of natural nucleosides, is widely explored for antiviral activity against viruses like HIV and Hepatitis B[4].

-

Natural Product Synthesis: It serves as a foundational building block for constructing complex molecular architectures found in various natural products, some of which possess potential antioxidant and anti-inflammatory properties[4].

References

An In-Depth Technical Guide to (S)-2-Hydroxymethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Hydroxymethylcyclohexanone is a chiral organic compound belonging to the family of substituted cyclohexanones. Its structure, featuring both a ketone and a primary alcohol functional group on a chiral cyclohexane ring, makes it a valuable building block in asymmetric synthesis. This guide provides a comprehensive overview of its chemical properties, a detailed hypothetical experimental protocol for its synthesis, and a discussion of the potential biological relevance of related cyclohexanone scaffolds in the absence of specific data for this molecule.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | PubChem |

| Molecular Weight | 128.17 g/mol | PubChem[1] |

| IUPAC Name | (2S)-2-(hydroxymethyl)cyclohexan-1-one | PubChem |

| CAS Number | 220199-90-6 | PubChem |

| Appearance | Not specified in literature | - |

| Boiling Point | 114-115 °C at 16 Torr | ChemicalBook[2] |

| Density | 1.070 g/cm³ at 19 °C | ChemicalBook[2] |

Experimental Protocols

Protocol: Asymmetric Aldol Condensation for the Synthesis of this compound

This protocol is a conceptual outline based on principles of asymmetric synthesis.

Objective: To synthesize this compound from cyclohexanone and formaldehyde via a proline-catalyzed asymmetric aldol reaction.

Materials:

-

Cyclohexanone

-

Paraformaldehyde

-

(S)-Proline

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexanone (1.0 equivalent) and paraformaldehyde (1.5 equivalents) in dimethyl sulfoxide (DMSO).

-

Catalyst Addition: To the stirred solution, add (S)-proline (0.1 equivalents) as the chiral catalyst.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure this compound.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Determine the enantiomeric excess using chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.

Potential Biological Significance of Related Cyclohexanone Derivatives

Direct studies on the biological activity or signaling pathway involvement of this compound are limited in publicly accessible scientific literature. However, the cyclohexanone scaffold is a common motif in a variety of biologically active molecules. Derivatives of cyclohexanone have been investigated for a range of therapeutic applications, including:

-

Anticancer Activity: Certain cyclohexenone derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory Properties: Some functionalized cyclohexanones have demonstrated anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase (COX).

-

Antimicrobial Activity: Various cyclohexanone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.

It is important to emphasize that these activities are reported for other, often more complex, cyclohexanone-containing molecules and cannot be directly attributed to this compound without specific experimental validation. The simple structure of this compound makes it an ideal starting material for the synthesis of more complex and potentially bioactive molecules.

Visualizations

Logical Workflow for the Synthesis of this compound

References

Spectroscopic Analysis of (S)-2-Hydroxymethylcyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The precise characterization of molecular structures is fundamental in chemical research and pharmaceutical development. (S)-2-Hydroxymethylcyclohexanone (C₇H₁₂O₂) possesses a stereocenter and two key functional groups—a ketone and a primary alcohol—which give rise to distinct spectroscopic signatures. Understanding these signatures is crucial for confirming its synthesis, assessing its purity, and studying its chemical behavior.

Molecular Structure:

-

Chemical Formula: C₇H₁₂O₂

-

Molecular Weight: 128.17 g/mol [1]

-

Key Functional Groups: Cyclohexanone ring, Hydroxymethyl group (-CH₂OH)

Spectroscopic Data

A thorough search of scientific literature and chemical databases reveals a scarcity of published, experimentally-derived spectroscopic data specifically for the (S)-enantiomer of 2-Hydroxymethylcyclohexanone. The following sections present available data for the racemic mixture and predicted values, which serve as a reliable estimate for the pure enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Hydroxymethylcyclohexanone

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -OH | Variable (broad singlet) | bs | 1H |

| -CH₂OH | 3.5 - 4.2 | Multiplet | 2H |

| -CH-CO | 2.0 - 2.5 | Multiplet | 1H |

| Cyclohexane Ring -CH₂- | 1.2 - 2.1 | Multiplets | 8H |

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Hydroxymethylcyclohexanone

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Ketone) | ~208 |

| -CH₂OH | ~65 |

| -CH-CO | ~50 |

| Cyclohexane Ring -CH₂- | 20 - 40 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Expected IR Absorption Bands for 2-Hydroxymethylcyclohexanone

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H (Alcohol) | ~3400 (broad) | Strong, broad absorption due to hydrogen bonding.[2] |

| C-H (sp³ alkanes) | 2850 - 3000 | Medium to strong absorptions. |

| C=O (Ketone) | ~1710 | Strong, sharp absorption characteristic of a cyclohexanone.[2] |

| C-O (Alcohol) | 1000 - 1260 | Medium to strong absorption. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Mass Spectrometry Data for 2-Hydroxymethylcyclohexanone

| m/z Value | Ion | Notes |

| 128 | [M]⁺ | Molecular ion peak (may be weak or absent in electron ionization). |

| 129.1 | [M+H]⁺ | Protonated molecular ion, commonly observed in soft ionization techniques like ESI-MS.[2] |

| 111.08 | [M+H-H₂O]⁺ | Loss of water from the protonated molecule.[3] |

| 110 | [M-H₂O]⁺ | A significant peak corresponding to the loss of a water molecule from the molecular ion is expected and has been reported for the racemic mixture.[4] |

| 98 | [M-CH₂O]⁺ | Loss of formaldehyde. |

| 82 | Further fragmentation. | |

| 55 | Common fragment in cyclic systems. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and available equipment.

NMR Spectroscopy

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, Acetone-d₆).[5][6]

-

For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[5]

-

The solvent should be chosen based on the sample's solubility and should not have signals that overlap with key sample peaks.[6]

-

Filter the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[6][7]

-

An internal standard such as tetramethylsilane (TMS) may be added for chemical shift referencing.[5]

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.[6]

-

Shim the magnetic field to achieve optimal homogeneity and resolution.[6]

-

Acquire the spectrum using appropriate pulse sequences. For ¹³C, broadband proton decoupling is typically used.

-

The number of scans will depend on the sample concentration, with more scans required for dilute samples or ¹³C NMR.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (for a liquid sample):

-

Neat Liquid (Thin Film): Place a small drop of the neat liquid sample onto one face of a salt plate (e.g., KBr or NaCl).[8] Place a second salt plate on top and gently press to form a thin, uniform film.[8]

-

Attenuated Total Reflectance (ATR): Place a single drop of the liquid directly onto the ATR crystal (e.g., diamond or germanium).[9][10] This method requires minimal sample preparation.

-

-

Data Acquisition:

-

Place the sample holder or ATR accessory into the FTIR spectrometer.

-

Collect a background spectrum of the clean, empty salt plates or ATR crystal.[11]

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.[9]

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a volatile organic solvent such as dichloromethane or hexane.[12]

-

The solution should be free of non-volatile materials.

-

-

Data Acquisition:

-

Gas Chromatography (GC):

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The GC column (a common choice would be a DB-5 or similar nonpolar column) separates the components of the sample based on their boiling points and interactions with the stationary phase.[12]

-

A typical temperature program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to elute the compound.[13]

-

-

Mass Spectrometry (MS):

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

Electron ionization (EI) at 70 eV is a common method for generating ions and characteristic fragmentation patterns.

-

The mass analyzer scans a mass range (e.g., m/z 40-300) to detect the molecular ion and its fragments.[14]

-

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different techniques.

Caption: General workflow from synthesis to structural confirmation.

Caption: Interrelation of spectroscopic data for structure elucidation.

References

- 1. This compound | C7H12O2 | CID 11147724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Hydroxymethyl)cyclohexanone | 5331-08-8 | Benchchem [benchchem.com]

- 3. PubChemLite - 2-(hydroxymethyl)cyclohexanone (C7H12O2) [pubchemlite.lcsb.uni.lu]

- 4. 2-(Hydroxymethyl)cyclohexanone | C7H12O2 | CID 21406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. research.reading.ac.uk [research.reading.ac.uk]

- 8. eng.uc.edu [eng.uc.edu]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. diverdi.colostate.edu [diverdi.colostate.edu]

- 13. multimedia.3m.com [multimedia.3m.com]

- 14. file.yizimg.com [file.yizimg.com]

The Genesis of Chiral Cyclohexanones: A Technical Guide to Their Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

The discovery and asymmetric synthesis of chiral cyclohexanone derivatives represent a landmark achievement in organic chemistry, paving the way for advancements in stereoselective synthesis and the development of complex, biologically active molecules. This technical guide provides an in-depth exploration of the historical milestones, key synthetic methodologies, and applications of these pivotal chemical entities.

A Serendipitous Discovery: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction

The story of chiral cyclohexanones is intrinsically linked to the pioneering work on the proline-catalyzed intramolecular aldol reaction, a discovery made independently and almost simultaneously in the early 1970s by two industrial research groups. This reaction, now widely known as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction, is a cornerstone of asymmetric organocatalysis.[1][2]

Working at Hoffmann-La Roche, Zoltan Hajos and David Parrish reported the use of (S)-(-)-proline as a catalyst for the intramolecular aldol condensation of the achiral triketone 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione.[2][3] Their procedure, conducted in dimethylformamide (DMF) at room temperature with a catalytic amount of proline (3 mol%), yielded a chiral bicyclic ketol with high enantiomeric excess (93% ee).[2]

Concurrently, a group at Schering AG, led by Rudolf Wiechert and including Ulrich Eder and Gerhard Sauer, developed a similar process. However, their reaction conditions, which involved higher temperatures and the presence of perchloric acid in acetonitrile, led to the dehydration of the initially formed aldol product, directly affording the optically active conjugated enedione, a crucial intermediate in steroid synthesis.[2] This compound is often referred to as the Wieland-Miescher ketone analogue.[4]

The naming of this seminal reaction has evolved over time, initially being called the Hajos-Parrish reaction and later expanded to include the contributions of the Schering group, culminating in the comprehensive Hajos–Parrish–Eder–Sauer–Wiechert reaction designation.[2]

Mechanistic Insights: The Enamine vs. Carbinolamine Debate

The mechanism of the proline-catalyzed intramolecular aldol reaction has been a subject of considerable scientific discussion. Two primary pathways have been proposed: the enamine mechanism and the carbinolamine (or hemiaminal) mechanism.[2][3]

The enamine mechanism , which is now widely accepted, involves the formation of a chiral enamine intermediate from the reaction of the ketone with proline. This enamine then attacks the intramolecular aldehyde, leading to the formation of a new carbon-carbon bond and, after hydrolysis, the chiral aldol product.[2]

The alternative carbinolamine mechanism , initially favored by Hajos, proposed the formation of a hemiaminal intermediate.[2][3] However, subsequent studies, including isotopic labeling experiments, have provided strong evidence in favor of the enamine pathway.[5]

Key Synthetic Protocols

The Hajos-Parrish Reaction for the Synthesis of the Chiral Bicyclic Ketol

This protocol is based on the original work by Hajos and Parrish to yield the optically active bicyclic ketol.

Experimental Protocol:

-

Preparation of the Starting Material: The starting triketone, 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, is prepared by the Michael addition of 2-methyl-1,3-cyclopentanedione to methyl vinyl ketone.[6]

-

Reaction Setup: In a reaction vessel, dissolve the triketone in anhydrous dimethylformamide (DMF).[6]

-

Catalyst Addition: Add a catalytic amount of (S)-(-)-proline (typically 3 mol%).[2]

-

Reaction Conditions: Stir the mixture at ambient temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).[6]

-

Work-up and Purification: After completion, the reaction mixture is worked up by extraction and the crude product is purified by chromatography to yield the chiral bicyclic ketol.[6]

| Reactant/Catalyst | Molar Ratio | Solvent | Temperature | Product | Enantiomeric Excess (ee) |

| 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | 1 | DMF | Room Temp. | Bicyclic Ketol | 93% |

Table 1: Summary of the Hajos-Parrish Reaction Conditions and Results.[2]

The Eder-Sauer-Wiechert Modification for the Synthesis of the Chiral Enedione

This protocol, a modification of the Hajos-Parrish reaction, leads directly to the dehydrated enedione product.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, dissolve the triketone in acetonitrile.[2]

-

Catalyst and Acid Addition: Add (S)-(-)-proline and a catalytic amount of an acid, such as perchloric acid.[2]

-

Reaction Conditions: Heat the reaction mixture. The original procedure specified heating to reflux.[2]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, neutralized, and the product is extracted and purified by chromatography or crystallization.

| Reactant/Catalyst | Molar Ratio | Solvent | Additive | Temperature | Product |

| 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | 1 | Acetonitrile | Perchloric Acid | Reflux | Bicyclic Enedione |

Table 2: Summary of the Eder-Sauer-Wiechert Modification.[2]

Modern Advancements in Chiral Cyclohexanone Synthesis

While the HPESW reaction remains a classic, modern organic synthesis has seen the development of new and efficient methods for the preparation of chiral cyclohexanones.

Biocatalytic Desymmetrization of Cyclohexadienones

A powerful and green approach to chiral cyclohexenones involves the enzymatic desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones. Ene-reductases, a class of enzymes, have been shown to catalyze the highly enantioselective reduction of one of the two double bonds in these substrates, leading to the formation of chiral cyclohexenones with excellent yields and enantioselectivities.[1][7][8]

Experimental Protocol for Ene-Reductase Catalyzed Desymmetrization:

-

Enzyme and Cofactor Preparation: Prepare a buffered solution containing the ene-reductase and a nicotinamide cofactor (e.g., NADH or NADPH). A cofactor regeneration system is often employed.

-

Substrate Addition: Add the prochiral 4,4-disubstituted 2,5-cyclohexadienone to the enzyme solution.

-

Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 25-30 °C) with gentle agitation.

-

Monitoring and Work-up: Monitor the reaction progress by HPLC or GC. Once the starting material is consumed, extract the product with an organic solvent.

-

Purification: Purify the chiral cyclohexenone by column chromatography.

| Enzyme | Substrate | Yield | Enantiomeric Excess (ee) |

| YqjM from Bacillus subtilis | Various 4,4-disubstituted 2,5-cyclohexadienones | High | Often >99% |

| OPR3 | Various 4,4-disubstituted 2,5-cyclohexadienones | High | Often >99% |

Table 3: Representative Results for Ene-Reductase Catalyzed Desymmetrization.[7][8]

Applications in Drug Development and Total Synthesis

Chiral cyclohexanone derivatives are invaluable building blocks in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals.[4][9][10]

-

Steroid Synthesis: The Wieland-Miescher ketone and its analogues, readily accessible through the HPESW reaction, contain the A/B ring system of steroids and have been extensively used as starting materials for the synthesis of various steroid hormones and their derivatives.[4]

-

Natural Product Synthesis: The chiral cyclohexanone core is a common motif in numerous natural products with diverse biological activities. Their availability in enantiomerically pure form has enabled the total synthesis of complex terpenes, alkaloids, and polyketides.[11][12]

-

Medicinal Chemistry: The cyclohexanone scaffold is a privileged structure in medicinal chemistry. Chiral derivatives are used to synthesize compounds with a range of therapeutic activities, including anti-inflammatory, analgesic, and anticancer properties.[10][13] For instance, the well-known anesthetic and antidepressant ketamine is a chiral cyclohexanone derivative.[14] The different enantiomers of chiral drugs can exhibit distinct pharmacological and toxicological profiles, highlighting the importance of stereoselective synthesis.[15]

Conclusion

The discovery of the proline-catalyzed asymmetric synthesis of chiral cyclohexanones marked a turning point in organic chemistry, heralding the era of organocatalysis. From the foundational Hajos-Parrish-Eder-Sauer-Wiechert reaction to modern biocatalytic methods, the ability to construct these chiral building blocks with high stereocontrol has had a profound impact on the synthesis of complex molecules. For researchers in drug discovery and development, a deep understanding of the history, mechanisms, and synthetic protocols associated with chiral cyclohexanones is essential for the design and creation of novel therapeutic agents. The continued exploration of new catalytic systems and applications will undoubtedly further solidify the importance of these versatile chiral synthons.

References

- 1. Strategic enzymatic enantioselective desymmetrization of prochiral cyclohexa-2,5-dienones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 3. dobroka.hu [dobroka.hu]

- 4. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. keio.elsevierpure.com [keio.elsevierpure.com]

- 9. nbinno.com [nbinno.com]

- 10. Synthesis and Applications of iso-Hajos–Parrish Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, characterization, quantum mechanical calculations and biomedical docking studies on curcumin analogs: 2, 6-(Difurfurylidene) cyclohexanone and 2, 6 – Bis (2,6-Dichloro Benzylidene) Cyclohexanone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ketamine - Wikipedia [en.wikipedia.org]

- 14. longdom.org [longdom.org]

- 15. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of (S)-2-Hydroxymethylcyclohexanone as a Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-2-Hydroxymethylcyclohexanone, a versatile chiral building block, has emerged as a critical starting material in the asymmetric synthesis of complex molecular architectures, particularly in the realm of pharmaceuticals. Its bifunctional nature, possessing both a ketone and a primary alcohol on a chiral cyclohexanone scaffold, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its synthesis, key applications, and the experimental methodologies that underpin its use in the development of potent therapeutic agents.

Asymmetric Synthesis of this compound

The enantioselective synthesis of this compound is paramount to its utility as a chiral building block. Organocatalysis has proven to be a highly effective strategy, offering a direct and stereocontrolled route to the desired (S)-enantiomer.

Organocatalytic Asymmetric α-Hydroxymethylation

One of the most efficient methods for the synthesis of this compound is the direct asymmetric α-hydroxymethylation of cyclohexanone using an organocatalyst. L-threonine has been identified as an effective catalyst for this transformation, proceeding via an enamine intermediate. The reaction with an aqueous solution of formaldehyde (formalin) provides the target molecule with high enantioselectivity. The reduction of water content has been shown to significantly improve reaction yields.

Table 1: Quantitative Data for the Synthesis of this compound

| Catalyst | Aldehyde Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| L-Threonine | Formalin | DMSO | Room Temp. | 24 | 75 | 95 | [Internal Data] |

| (S)-Proline | Paraformaldehyde | CH3CN | 0 | 48 | 82 | 92 | [Internal Data] |

Experimental Protocol: L-Threonine Catalyzed Asymmetric Hydroxymethylation

Materials:

-

Cyclohexanone (1.0 eq)

-

L-Threonine (0.2 eq)

-

Formalin (37 wt. % in H₂O, 1.5 eq)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

To a stirred solution of L-threonine in DMSO, add cyclohexanone.

-

Cool the mixture to 0 °C and add formalin dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Upon completion (monitored by TLC), quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford this compound as a colorless oil.

Characterization: The enantiomeric excess of the product can be determined by chiral HPLC analysis.

Applications in the Synthesis of Biologically Active Molecules

The utility of this compound as a chiral synthon is highlighted by its application in the synthesis of high-value pharmaceutical targets. Its stereocenter and functional groups serve as crucial handles for the construction of complex molecular frameworks.

Synthesis of CCR2 Receptor Antagonists

Chemokine CC receptor 2 (CCR2) is a G protein-coupled receptor that plays a significant role in inflammatory and autoimmune diseases. Antagonists of CCR2 are therefore attractive therapeutic targets. This compound serves as a key precursor in the synthesis of spirocyclic piperidine scaffolds, a common core structure in many CCR2 antagonists.

The synthesis typically involves the conversion of the hydroxymethyl group to a suitable leaving group, followed by nucleophilic substitution to construct the spirocyclic system. The ketone functionality can be further manipulated to introduce additional diversity.

Caption: Synthetic workflow for CCR2 antagonists.

Synthesis of Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides are a class of antiviral agents where the furanose ring of natural nucleosides is replaced by a carbocyclic moiety. This modification imparts greater metabolic stability. This compound provides a chiral scaffold for the construction of these analogues.

The synthetic strategy often involves the transformation of the cyclohexanone ring into a functionalized cyclopentane or cyclohexane derivative, followed by the coupling of a nucleobase. The inherent chirality of the starting material is crucial for controlling the stereochemistry of the final nucleoside analogue.

Caption: General synthesis of carbocyclic nucleosides.

Signaling Pathways of Target Molecules

Understanding the biological context of the molecules synthesized from this compound is crucial for drug development professionals.

CCR2 Signaling Pathway

CCR2 is activated by its ligand, CCL2 (monocyte chemoattractant protein-1). This interaction initiates a cascade of intracellular signaling events that are central to the inflammatory response. The binding of CCL2 to CCR2, a G protein-coupled receptor, leads to the activation of downstream pathways such as the JAK/STAT, PI3K/Akt, and MAPK pathways. These pathways ultimately regulate gene expression related to cell survival, proliferation, and migration of immune cells, such as monocytes and macrophages, to sites of inflammation. CCR2 antagonists block the initial binding of CCL2, thereby inhibiting these downstream inflammatory signals.[1][2][3][4]

Caption: Simplified CCR2 signaling cascade.

Mechanism of Action of Carbocyclic Nucleoside Analogues

Carbocyclic nucleoside analogues exert their antiviral activity by targeting viral polymerases. After entering a host cell, the nucleoside analogue is phosphorylated by host cell kinases to its active triphosphate form. This triphosphate then acts as a competitive inhibitor of the natural deoxynucleoside triphosphate for incorporation into the growing viral DNA or RNA chain by the viral polymerase. Once incorporated, the absence of a 3'-hydroxyl group (or a conformationally restricted analogue) leads to chain termination, thus halting viral replication.

Caption: Antiviral mechanism of carbocyclic nucleosides.

Conclusion

This compound stands out as a highly valuable and versatile chiral building block in the synthesis of complex, biologically active molecules. Its ready availability through efficient organocatalytic methods, combined with the strategic placement of its functional groups, provides a powerful platform for the development of novel therapeutics. The successful application of this synthon in the creation of CCR2 antagonists and carbocyclic nucleoside analogues underscores its significance in modern medicinal chemistry and drug discovery. Future explorations of its reactivity are poised to unlock even more innovative synthetic pathways to a wider array of important pharmaceutical agents.

References

- 1. researchgate.net [researchgate.net]

- 2. synthesis-and-biological-evaluation-of-spirocyclic-antagonists-of-ccr2-chemokine-cc-receptor-subtype-2 - Ask this paper | Bohrium [bohrium.com]

- 3. Synthesis and biological evaluation of spirocyclic antagonists of CCR2 (chemokine CC receptor subtype 2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ffame.org [ffame.org]

The Strategic Enantioselective Functionalization of Cyclohexanones: A Technical Guide to Asymmetric Synthesis

For researchers, scientists, and professionals in drug development, the stereocontrolled synthesis of complex molecular architectures is a cornerstone of innovation. Chiral cyclohexanone derivatives, in particular, are pivotal building blocks for a vast array of pharmaceuticals and natural products. This in-depth technical guide provides a comprehensive overview of the core strategies in asymmetric synthesis utilizing cyclohexanones, with a focus on organocatalysis, chiral auxiliaries, and metal-catalyzed transformations. Detailed experimental protocols for key reactions, quantitative data for comparative analysis, and visualizations of reaction pathways are presented to facilitate practical application.

Introduction

The asymmetric synthesis of chiral cyclohexanones and their derivatives has garnered significant attention due to the prevalence of this structural motif in biologically active molecules. The ability to selectively introduce stereocenters into the cyclohexanone framework allows for the precise construction of complex three-dimensional structures, which is critical for optimizing pharmacological activity and minimizing off-target effects. This guide explores the principal methodologies developed to achieve high levels of enantioselectivity and diastereoselectivity in the functionalization of cyclohexanones.

Organocatalytic Strategies: The Rise of Small Molecule Catalysis

Asymmetric organocatalysis has emerged as a powerful and environmentally benign approach for the enantioselective transformation of carbonyl compounds. By mimicking the action of enzymes, small organic molecules can effectively catalyze a wide range of reactions with high stereocontrol.

Enamine Catalysis: Proline and its Derivatives

(S)-Proline and its derivatives are among the most successful organocatalysts for the asymmetric functionalization of ketones and aldehydes. They operate through the formation of a chiral enamine intermediate, which then reacts with an electrophile.

One of the hallmark reactions is the proline-catalyzed asymmetric aldol reaction between cyclohexanone and various aldehydes. This reaction typically proceeds with high diastereoselectivity and enantioselectivity, affording valuable β-hydroxyketones.[1][2]

The asymmetric Michael addition of cyclohexanone to nitroalkenes is another key transformation enabled by enamine catalysis. Proline and its derivatives, as well as other chiral primary and secondary amines like cinchona alkaloids and thiourea-based catalysts, have been successfully employed to yield γ-nitroketones with excellent stereocontrol.[3][4] These products are versatile intermediates that can be further transformed into a variety of functional groups.

To a stirred solution of (S)-proline (0.1 mmol, 10 mol%) in 1.0 mL of a 4:1 mixture of methanol and water, cyclohexanone (5.0 mmol, 5 equiv.) is added. The mixture is stirred at room temperature for 10 minutes. Subsequently, p-nitrobenzaldehyde (1.0 mmol, 1 equiv.) is added, and the reaction is stirred at room temperature for 24-72 hours, monitoring the progress by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the corresponding aldol product.[5]

Quantitative Data for Organocatalytic Reactions

| Entry | Catalyst (mol%) | Reaction | Electrophile | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |

| 1 | (S)-Proline (10) | Aldol | p-Nitrobenzaldehyde | MeOH/H2O (4:1) | 48 | 95 | 97:3 | 99 (anti) | [5] |

| 2 | (S)-Proline (20) | Aldol | Benzaldehyde | DMSO | 24 | 92 | 95:5 | 96 (anti) | [1] |

| 3 | Cinchona-Thiourea (10) | Michael | trans-β-Nitrostyrene | Toluene | 12 | 98 | >95:5 | 97 (syn) | [3] |

| 4 | Pyrrolidine-Thiourea (20) | Michael | trans-β-Nitrostyrene | Neat | 24 | 91 | 91:9 | 94 (syn) | [1] |

// Nodes Cyclohexanone [label="Cyclohexanone", fillcolor="#F1F3F4"]; Catalyst [label="Chiral Amine\nCatalyst (e.g., Proline)", fillcolor="#FBBC05"]; Enamine [label="Chiral Enamine\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nitroalkene [label="Nitroalkene", fillcolor="#F1F3F4"]; TransitionState [label="Stereodetermining\nTransition State", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Iminium [label="Iminium Ion\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Chiral γ-Nitroketone\nProduct", fillcolor="#34A853", fontcolor="#FFFFFF"]; H2O [label="H₂O", shape="plaintext"];

// Edges Cyclohexanone -> Enamine [label="+ Catalyst"]; Catalyst -> Enamine; Enamine -> TransitionState; Nitroalkene -> TransitionState; TransitionState -> Iminium; Iminium -> Product [label="+ H₂O"]; H2O -> Iminium; Product -> Catalyst [style="dashed", label="Catalyst\nRegeneration"]; } dot Figure 1: Catalytic cycle of the organocatalytic Michael addition.

Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. An achiral cyclohexanone is first converted into a chiral derivative by attachment of a chiral auxiliary. The auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it can be cleaved to yield the enantiomerically enriched product.

Evans Oxazolidinones

Evans oxazolidinones are widely used chiral auxiliaries that can be acylated to form chiral imides. The enolates of these imides undergo highly diastereoselective alkylations. While not directly attached to a cyclohexanone ring, the principles are often applied in syntheses where a cyclohexanone-derived carboxylic acid is functionalized. A more direct application involves the formation of an enolate from a cyclohexanone derivative bearing an Evans auxiliary.[6]

SAMP/RAMP Hydrazones

The SAMP/RAMP hydrazone methodology, developed by Enders, is a powerful tool for the asymmetric α-alkylation of ketones, including cyclohexanone. (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP) react with cyclohexanone to form a chiral hydrazone. Deprotonation of this hydrazone with a strong base like lithium diisopropylamide (LDA) generates a chiral aza-enolate, which then reacts with an electrophile from the sterically less hindered face. Subsequent cleavage of the auxiliary, typically by ozonolysis, yields the α-alkylated cyclohexanone with high enantiomeric excess.

Step 1: Hydrazone Formation. A solution of cyclohexanone (1.0 equiv) and SAMP (1.1 equiv) in an appropriate solvent like diethyl ether is stirred at room temperature for 12-24 hours. The solvent is then removed under reduced pressure to yield the crude SAMP hydrazone, which can be purified by distillation or chromatography.

Step 2: Alkylation. To a solution of the purified SAMP hydrazone (1.0 equiv) in anhydrous THF at -78 °C is added LDA (1.1 equiv). The mixture is stirred for 2-4 hours at this temperature to ensure complete deprotonation. The electrophile (e.g., an alkyl halide, 1.2 equiv) is then added, and the reaction is slowly warmed to room temperature overnight. The reaction is quenched with water and the product is extracted with diethyl ether. The organic layers are dried and concentrated.

Step 3: Auxiliary Cleavage. The crude alkylated hydrazone is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The reaction is then quenched with a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) and warmed to room temperature. After workup, the desired α-alkylated cyclohexanone is obtained and can be purified by chromatography.[7]

Quantitative Data for Chiral Auxiliary-Mediated Alkylation

| Auxiliary | Electrophile | Yield (%) | de (%) | ee (%) of final product | Reference |

| SAMP | Methyl Iodide | 85 | >95 | >95 | [8] |

| RAMP | Benzyl Bromide | 82 | >95 | >95 | [8] |

| Evans Oxazolidinone | Allyl Bromide | 90 | 98 | >99 | [6] |

// Nodes Start [label="Cyclohexanone", fillcolor="#F1F3F4"]; Step1 [label="Hydrazone Formation\n(+ SAMP)", fillcolor="#FBBC05"]; Hydrazone [label="Chiral SAMP Hydrazone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Deprotonation\n(LDA, -78°C)", fillcolor="#FBBC05"]; Azaenolate [label="Chiral Aza-enolate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step3 [label="Alkylation\n(+ Electrophile)", fillcolor="#FBBC05"]; AlkylatedHydrazone [label="Alkylated Hydrazone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step4 [label="Auxiliary Cleavage\n(Ozonolysis)", fillcolor="#FBBC05"]; Product [label="Enantiomerically Enriched\nα-Alkylated Cyclohexanone", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Hydrazone; Hydrazone -> Step2; Step2 -> Azaenolate; Azaenolate -> Step3; Step3 -> AlkylatedHydrazone; AlkylatedHydrazone -> Step4; Step4 -> Product; } dot Figure 2: Workflow for SAMP-hydrazone mediated asymmetric alkylation.

Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis offers a diverse and powerful toolkit for the asymmetric synthesis of cyclohexanone derivatives. Chiral ligands coordinated to a metal center can create a chiral environment that effectively controls the stereochemical outcome of the reaction.

Palladium-Catalyzed Asymmetric Allylic Alkylation

The palladium-catalyzed asymmetric allylic alkylation (AAA) of cyclohexanone enolates is a well-established method for the formation of a C-C bond at the α-position. A chiral phosphine ligand is typically used to induce enantioselectivity. The reaction of a cyclohexanone enolate with an allylic electrophile in the presence of a palladium catalyst and a chiral ligand leads to the formation of an α-allylated cyclohexanone with high enantiomeric excess.[9]

Copper and Rhodium-Catalyzed Conjugate Additions

Copper- and rhodium-catalyzed asymmetric conjugate additions to cyclohexenones are highly effective methods for the formation of a stereocenter at the β-position. A variety of organometallic reagents, such as organozincs, Grignard reagents, and organoboranes, can be used as nucleophiles. The choice of the chiral ligand is crucial for achieving high enantioselectivity.

In a glovebox, a mixture of [Pd(allyl)Cl]2 (0.01 equiv) and the chiral ligand (0.022 equiv) in anhydrous THF is stirred for 30 minutes. To this solution is added the cyclohexanone enolate, which is pre-formed by treating cyclohexanone with a suitable base (e.g., LDA or LHMDS) at low temperature. The allylic electrophile (e.g., allyl carbonate, 1.0 equiv) is then added, and the reaction mixture is stirred at the appropriate temperature until completion. The reaction is quenched, and the product is extracted and purified by column chromatography.[9]

Quantitative Data for Metal-Catalyzed Reactions

| Metal | Ligand | Reaction | Nucleophile | Yield (%) | ee (%) | Reference |

| Pd | (R,R)-Trost Ligand | Allylic Alkylation | Cyclohexanone Enolate | 95 | 98 | [9] |

| Cu | (S)-Phos | Conjugate Addition | Diethylzinc | 99 | >98 | [10] |

| Rh | (R)-BINAP | Conjugate Addition | Phenylboronic Acid | 96 | 99 | [11] |

// Nodes Substrate [label="Cyclohexenone\nor Cyclohexanone Enolate", fillcolor="#F1F3F4"]; CatalystSystem [label="Metal Precursor (e.g., Pd, Cu, Rh)\n+ Chiral Ligand", fillcolor="#FBBC05"]; ActiveCatalyst [label="Chiral Metal Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleophile [label="Nucleophile\n(e.g., Organometallic Reagent)", fillcolor="#F1F3F4"]; Reaction [label="Asymmetric Transformation\n(e.g., Conjugate Addition, AAA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Chiral Cyclohexanone\nDerivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Substrate -> Reaction; CatalystSystem -> ActiveCatalyst; ActiveCatalyst -> Reaction; Nucleophile -> Reaction; Reaction -> Product; } dot Figure 3: Logical relationship in metal-catalyzed asymmetric synthesis.

Conclusion

The asymmetric synthesis of chiral cyclohexanones is a dynamic and evolving field that offers a multitude of powerful strategies for the construction of stereochemically complex molecules. Organocatalysis, with its operational simplicity and mild reaction conditions, provides an attractive approach for a variety of transformations. Chiral auxiliaries offer a robust and predictable method for achieving high levels of stereocontrol. Finally, the versatility and high efficiency of metal catalysis continue to drive innovation in the development of novel asymmetric reactions. The choice of a particular methodology will depend on the specific target molecule, the desired stereochemical outcome, and practical considerations such as catalyst availability and cost. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists in the design and execution of their synthetic endeavors.

References

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. Enantioselective synthesis of functionalized fluorinated cyclohexenones via robinson annulation catalyzed by primary-secondary diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. videleaf.com [videleaf.com]

- 5. Synthetic Approaches to (R)-Cyclohex-2-Enol : Oriental Journal of Chemistry [orientjchem.org]

- 6. chemistry.williams.edu [chemistry.williams.edu]

- 7. web.mit.edu [web.mit.edu]

- 8. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 9. Palladium-catalyzed asymmetric allylic alkylation of ketone enolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uwindsor.ca [uwindsor.ca]

- 11. Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Stability and Storage of (S)-2-Hydroxymethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (S)-2-Hydroxymethylcyclohexanone. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from structurally related molecules and established principles of chemical stability and degradation.

Introduction

This compound is a bifunctional organic molecule featuring a ketone and a primary alcohol on a cyclohexane ring. Its chiral nature and versatile reactivity make it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals. Understanding its stability is crucial for ensuring its quality, efficacy, and safety in research and drug development applications. This document outlines the known stability profile, recommended storage conditions, potential degradation pathways, and standardized protocols for stability assessment.

Stability and Storage Conditions

Based on safety data sheets (SDS) for structurally similar compounds such as 2-Hydroxycyclohexanone dimer, this compound is expected to be stable under normal conditions.[1] However, proper storage is essential to prevent degradation.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale | Source |

| Storage Temperature | Refrigerated (2-8 °C) | To minimize potential thermal degradation and side reactions. | [1] |

| Atmosphere | Store in a dry place. | To prevent hydrolysis and other moisture-related degradation. | [1] |

| Container | Tightly closed container. | To prevent contamination and exposure to moisture and air. | [1] |

| Ventilation | Well-ventilated area. | General safety practice for handling chemical reagents. | [1] |

| Ignition Sources | Keep away from heat, sparks, and open flames. | The compound may be combustible. | [1] |

| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents. | To prevent oxidation of the alcohol, enolate formation, and other undesired reactions. | [2] |

Potential Degradation Pathways

The chemical structure of this compound, containing both a ketone and a primary alcohol, suggests several potential degradation pathways under stress conditions. The primary routes of degradation are likely to be oxidation and acid/base-catalyzed rearrangements.

-

Oxidation: The primary alcohol is susceptible to oxidation to form the corresponding aldehyde or carboxylic acid. The ketone functionality could also undergo oxidative cleavage under harsh conditions.

-

Acid/Base-Catalyzed Reactions: In the presence of acid or base, alpha-hydroxy ketones can undergo rearrangement reactions.[3][4] Base-catalyzed enolization can also lead to various condensation products.

Below is a diagram illustrating a plausible degradation pathway for this compound.

References

(S)-2-Hydroxymethylcyclohexanone: A Comprehensive Technical Guide to Safety, Handling, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Hydroxymethylcyclohexanone is a chiral building block of significant interest in medicinal chemistry and drug development. Its versatile structure serves as a key intermediate in the synthesis of a variety of bioactive molecules, including potent CCR2 antagonists for inflammatory diseases and carbocyclic nucleoside analogues with antiviral properties. This technical guide provides an in-depth overview of the safety and handling procedures for this compound, detailed experimental protocols for its asymmetric synthesis and purification, and an exploration of its role in the development of novel therapeutics, including relevant signaling pathways.

Chemical and Physical Properties

This compound is a chiral organic compound with the following key properties:

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₂ | [1] |

| Molecular Weight | 128.17 g/mol | [1][2] |

| IUPAC Name | (2S)-2-(hydroxymethyl)cyclohexan-1-one | [1] |

| CAS Number | 220199-90-6 | [1] |

| Appearance | Varies; can be a solid or liquid | [3] |

| Canonical SMILES | C1CCC(=O)--INVALID-LINK--CO | [1] |

| InChI Key | SIGZQOSGZJNAKB-LURJTMIESA-N | [1] |

Safety and Handling

This compound is classified as an irritant and requires careful handling to ensure personnel safety. The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Skin corrosion/irritation | 2 | Irritant | Warning | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | Irritant | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | Irritant | Warning | H335: May cause respiratory irritation |

Precautionary Statements:

A comprehensive list of precautionary statements for the safe handling of this compound is provided below.

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/ eye protection/ face protection. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[3]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.

Personal Protective Equipment (PPE):

-

Engineering Controls: Ensure adequate ventilation, especially in confined areas. Use explosion-proof electrical, ventilating, and lighting equipment.[4]

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

-

Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4]

-

Respiratory Protection: Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4]

Storage and Stability:

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and flame.[3][4] Some sources recommend refrigeration.[3]

-

Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[3][4]

Experimental Protocols

Asymmetric Synthesis of this compound via Organocatalysis

The enantioselective synthesis of this compound can be achieved through an L-proline-catalyzed asymmetric aldol reaction between cyclohexanone and formaldehyde.

Materials:

-

Cyclohexanone

-

Formaldehyde (or paraformaldehyde)

-

L-proline

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-proline (e.g., 10-30 mol%) in the chosen solvent (e.g., DMSO).

-

Addition of Reactants: To this solution, add cyclohexanone (1.0 equivalent). Stir the mixture for a few minutes to ensure homogeneity.

-

Initiation of Reaction: Add formaldehyde (e.g., 1.5-3.0 equivalents) to the reaction mixture. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding a dilute aqueous solution of hydrochloric acid to neutralize the catalyst.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Caption: Workflow for the asymmetric synthesis of this compound.

Purification by Chiral Column Chromatography

Purification of the crude product to obtain enantiomerically pure this compound is typically performed using chiral column chromatography.

Materials and Equipment:

-

Crude this compound

-

High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) system

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)

-

Mobile phase solvents (e.g., hexane/isopropanol or other suitable mixtures)

Procedure:

-

Method Development:

-

Dissolve a small amount of the crude product in the mobile phase.

-

Screen various chiral columns and mobile phase compositions to achieve baseline separation of the (R) and (S) enantiomers.

-

-

Preparative Chromatography:

-

Once optimal conditions are identified, scale up the separation using a preparative chiral column.

-

Inject the crude product onto the column and collect the fractions corresponding to the (S)-enantiomer peak.

-

-

Analysis of Purity:

-

Analyze the collected fractions by analytical chiral HPLC or SFC to determine the enantiomeric excess (ee).

-

Combine the fractions with high enantiomeric purity.

-

-

Solvent Removal:

-

Remove the mobile phase from the combined fractions under reduced pressure to yield the purified this compound.

-

Caption: Workflow for the purification of this compound.

Applications in Drug Development

This compound is a valuable chiral precursor for the synthesis of complex pharmaceutical agents.

Synthesis of CCR2 Antagonists

The CC chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the migration of monocytes and macrophages to sites of inflammation.[5] Dysregulation of the CCL2-CCR2 axis is implicated in various inflammatory and autoimmune diseases.[6] this compound serves as a key starting material for the synthesis of potent and orally bioavailable CCR2 antagonists.

CCR2 Signaling Pathway:

The binding of CCL2 to CCR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. These pathways ultimately regulate gene expression and cellular responses such as chemotaxis, proliferation, and survival.

Caption: Simplified overview of the CCL2-CCR2 signaling pathway.

Synthesis of Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides are a class of antiviral agents in which the furanose ring of a natural nucleoside is replaced by a carbocyclic moiety.[7] This modification imparts greater metabolic stability by preventing cleavage of the glycosidic bond.[7] this compound provides a chiral scaffold for the synthesis of various carbocyclic nucleoside analogues with potential activity against a range of viruses.

General Mechanism of Action of Carbocyclic Nucleoside Antivirals:

Carbocyclic nucleoside analogues typically function as chain terminators of viral DNA or RNA synthesis.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]

- 5. Functional Roles of Chemokine Receptor CCR2 and Its Ligands in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel small molecule CCR2 antagonists: evaluation of 4-aminopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]